

# Spectroscopic and Synthetic Overview of 4-Amino-2-(benzylthio)-6-chloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

4-Amino-2-(benzylthio)-6chloropyrimidine

Cat. No.:

B1217524

Get Quote

For the attention of researchers, scientists, and professionals in drug development, this document provides a technical guide on the available spectroscopic data and synthetic methodologies for **4-Amino-2-(benzylthio)-6-chloropyrimidine**.

Disclaimer: Publicly available, experimentally verified spectroscopic data (NMR, IR, MS) for **4-Amino-2-(benzylthio)-6-chloropyrimidine** is limited. The following compilation includes predicted data and information from closely related analogs to provide a foundational understanding. All data presented for related compounds should be considered for reference purposes only and may not be fully representative of the target molecule.

### **Physicochemical Properties**

Basic structural and property information for **4-Amino-2-(benzylthio)-6-chloropyrimidine** is available through public chemical databases.



| Property          | Value                                 | Source     |
|-------------------|---------------------------------------|------------|
| Molecular Formula | C11H10CIN3S                           | PubChem[1] |
| Monoisotopic Mass | 251.0284 Da                           | PubChem[1] |
| InChI Key         | LGTXUPUULSWTNA-<br>UHFFFAOYSA-N       | PubChem[1] |
| SMILES            | C1=CC=C(C=C1)CSC2=NC(=<br>CC(=N2)CI)N | PubChem[1] |

### **Spectroscopic Data**

Mass Spectrometry (Predicted)

Predicted mass-to-charge ratios (m/z) for various adducts of **4-Amino-2-(benzylthio)-6-chloropyrimidine** have been calculated.

| Adduct   | m/z       |
|--|-----------|
| [M+H] <sup>+</sup>   | 252.03568 |
| [M+Na] <sup>+</sup>  | 274.01762 |
| [M-H] <sup>-</sup>   | 250.02112 |
| [M+NH <sub>4</sub> ] <sup>+</sup>                          | 269.06222 |
| [M+K] <sup>+</sup>   | 289.99156 |
| Data sourced from PubChem and calculated using CCSbase.[1] |           |

## **Data from Related Compounds for Reference**

To approximate the spectroscopic characteristics of **4-Amino-2-(benzylthio)-6-chloropyrimidine**, data from structurally similar molecules are presented below.

Reference Compound 1: 4-Amino-2-benzylthio-5-cyano-6-(p-tolyl)pyrimidine



This compound shares the 4-amino-2-(benzylthio)pyrimidine core, with additional cyano and ptolyl substituents.

| Spectroscopy                                     | Data  |
|--|---|
| IR (v cm <sup>-1</sup> )                         | 3390, 2195, 1642, 1527  |
| <sup>1</sup> H-NMR (DMSO-d <sub>6</sub> , δ ppm) | 8.16-7.36 (m, 10H, Ar-H); 6.80-5.35 (bs, 1H, exchangeable NH); 4.65 (s, 2H, CH <sub>2</sub> ) |
| MS (70eV, EI): m/z (%)                           | M+ (319.67, 0.50%), M-1 (318.58, 64.9%)   |
| Data sourced from Abdel-Aziz, S. A., et al.[2]   |   |

Reference Compound 2: 4-Amino-2-benzyl-6-methylpyrimidine

This compound features a benzyl group instead of benzylthio and a methyl group instead of chlorine.

| Spectroscopy   | Data                              |
|--|-----------------------------------|
| IR (FT-IR)   | Spectral data available in source |
| ¹H NMR   | Spectral data available in source |
| MS   | Spectral data available in source |
| Data sourced from a study on the synthesis and characterization of this compound.[3] |                                   |

### **Experimental Protocols**

A specific, detailed experimental protocol for the synthesis of **4-Amino-2-(benzylthio)-6-chloropyrimidine** is not readily available. However, a general synthetic route can be inferred from the synthesis of related pyrimidine derivatives. A plausible method involves the nucleophilic substitution of a chlorine atom on a di-chlorinated pyrimidine precursor with benzylthiol.

General Synthetic Procedure (Hypothetical):



- Starting Material Preparation: Begin with a commercially available di-chlorinated pyrimidine, such as 2,4-diamino-6-chloropyrimidine.
- Thiolation Reaction: In a suitable solvent (e.g., ethanol or DMF), the di-chlorinated pyrimidine
  is reacted with benzyl mercaptan (benzylthiol) in the presence of a base (e.g., sodium
  ethoxide or potassium carbonate). The base deprotonates the thiol, forming a more
  nucleophilic thiolate anion.
- Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., reflux) for several hours to ensure complete reaction. Progress can be monitored by thin-layer chromatography (TLC).
- Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure 4-Amino-2-(benzylthio)-6-chloropyrimidine.

Spectroscopic Analysis Protocol (General):

- NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as DMSO-d<sub>6</sub> or CDCl<sub>3</sub>. Chemical shifts would be reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
- Infrared (IR) Spectroscopy: IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples could be prepared as KBr pellets or analyzed as a thin film. Characteristic absorption bands would be reported in wavenumbers (cm<sup>-1</sup>).
- Mass Spectrometry (MS): Mass spectra would be acquired using techniques such as
  Electrospray Ionization (ESI) or Electron Impact (EI) to determine the molecular weight and
  fragmentation pattern of the compound.

### **Visualized Workflow**

The following diagram illustrates a conceptual workflow for the synthesis and characterization of **4-Amino-2-(benzylthio)-6-chloropyrimidine**.





#### Click to download full resolution via product page

Caption: Conceptual workflow for the synthesis and spectroscopic characterization of **4-Amino-2-(benzylthio)-6-chloropyrimidine**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. PubChemLite 4-amino-2-(benzylthio)-6-chloropyrimidine (C11H10ClN3S) [pubchemlite.lcsb.uni.lu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Overview of 4-Amino-2-(benzylthio)-6-chloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1217524#spectroscopic-data-nmr-ir-ms-for-4-amino-2-benzylthio-6-chloropyrimidine]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com